5-(Bromomethyl)-2-cyclopropylpyrimidine
Description
5-(Bromomethyl)-2-cyclopropylpyrimidine is a halogenated pyrimidine derivative characterized by a bromomethyl (-CH₂Br) substituent at the 5-position and a cyclopropyl group at the 2-position of the pyrimidine ring. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where its bromomethyl group enables nucleophilic substitution reactions for further functionalization.
Properties
IUPAC Name |
5-(bromomethyl)-2-cyclopropylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2/c9-3-6-4-10-8(11-5-6)7-1-2-7/h4-5,7H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWEIVOXHMYZHOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C=N2)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1823028-59-6 | |
| Record name | 5-(bromomethyl)-2-cyclopropylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-2-cyclopropylpyrimidine typically involves the bromomethylation of a cyclopropylpyrimidine precursor. One common method includes the reaction of 2-cyclopropylpyrimidine with bromomethylating agents such as paraformaldehyde and hydrobromic acid in acetic acid. This reaction is carried out under reflux conditions to ensure complete bromomethylation .
Industrial Production Methods
Industrial production methods for 5-(Bromomethyl)-2-cyclopropylpyrimidine may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)-2-cyclopropylpyrimidine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles, such as amines, thiols, and alkoxides, leading to the formation of substituted pyrimidine derivatives.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids under appropriate conditions.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic media are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents are employed.
Major Products
The major products formed from these reactions include various substituted pyrimidines, aldehydes, carboxylic acids, and methyl-substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
5-(Bromomethyl)-2-cyclopropylpyrimidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-2-cyclopropylpyrimidine involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. This interaction can affect various biochemical pathways, resulting in the compound’s biological effects .
Comparison with Similar Compounds
Data Tables for Key Comparisons
Table 1: Structural and Physicochemical Properties
Table 2: Functional Group Impact on Reactivity
| Compound | Key Functional Groups | Reactivity Profile | Applications |
|---|---|---|---|
| 5-(Bromomethyl)-2-cyclopropylpyrimidine | Bromomethyl, Cyclopropyl | Nucleophilic substitution, Cross-coupling | Drug intermediates, Agrochemicals |
| 5-Bromo-2-hydrazinopyrimidine | Bromo, Hydrazine | Condensation, Cyclization | Heterocyclic synthesis |
| 5-Bromopyrimidine-2-carbonitrile | Bromo, Cyano | Electrophilic deactivation | Electronic materials, Ligands |
| 5-Bromo-2-isopropoxypyrimidine | Bromo, Isopropoxy | Ether cleavage, SNAr reactions | Polymer chemistry |
Biological Activity
5-(Bromomethyl)-2-cyclopropylpyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Synthesis
5-(Bromomethyl)-2-cyclopropylpyrimidine (C8H9BrN2) features a bromomethyl group at the 5-position and a cyclopropyl group at the 2-position of the pyrimidine ring. Its synthesis typically involves bromination of 2-cyclopropylpyrimidine followed by alkylation reactions. The synthetic route can be summarized as follows:
- Starting Material : 2-Cyclopropylpyrimidine.
- Bromination : Reaction with bromomethane under suitable conditions.
- Purification : Column chromatography to isolate the desired product.
Biological Activity
The biological activity of 5-(bromomethyl)-2-cyclopropylpyrimidine has been evaluated across various studies, demonstrating notable effects in several areas:
Antimicrobial Activity
Research has indicated that compounds similar to 5-(bromomethyl)-2-cyclopropylpyrimidine exhibit antimicrobial properties against various bacterial strains. For instance, one study reported effective inhibition of growth in Gram-positive bacteria, suggesting potential as an antibiotic agent .
Anticancer Properties
In vitro studies have shown that this compound can induce cytotoxicity in cancer cell lines. For example, it was tested against the RKO cell line, where it exhibited significant growth inhibition, with an IC50 value that indicates strong anticancer potential .
| Cell Line | IC50 (µM) |
|---|---|
| RKO | 15.0 |
| A-549 | 20.3 |
| MCF-7 | 18.5 |
The mechanism by which 5-(bromomethyl)-2-cyclopropylpyrimidine exerts its biological effects is believed to involve interaction with specific enzymes or receptors within cells. Its structure allows for binding to active sites on target proteins, potentially inhibiting their function and leading to cell death in malignant cells .
Case Studies
- Anticancer Efficacy : A study assessed the cytotoxic effects of various pyrimidine derivatives, including 5-(bromomethyl)-2-cyclopropylpyrimidine, against different cancer cell lines. The results demonstrated that this compound could significantly reduce cell viability in RKO and MCF-7 cells, indicating its potential as a lead compound for further development in cancer therapy .
- Antimicrobial Testing : Another investigation focused on the antimicrobial properties of pyrimidine derivatives, revealing that 5-(bromomethyl)-2-cyclopropylpyrimidine showed promising activity against Staphylococcus aureus and Escherichia coli. This suggests its potential use in treating bacterial infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
